4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid is a chemical compound characterized by the presence of an oxepane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the oxepane ring. The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The oxepane ring can be synthesized through various cyclization reactions, often involving the use of appropriate starting materials and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps such as Boc protection, ring formation, and purification through techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The Boc-protected amino group can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid has several applications in scientific research:
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions . The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid
- 4-{[(tert-butoxy)carbonyl]amino}thiane-4-carboxylic acid
- 4-{[(tert-butoxy)carbonyl]amino}phenylboronic acid
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid is unique due to its oxepane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with different ring systems. This uniqueness makes it valuable in specific applications where the oxepane ring’s characteristics are advantageous.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid involves the protection of the amine group, followed by the formation of the oxepane ring and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "4-hydroxyhexanoic acid", "tert-butyl carbamate", "1,4-dibromobutane", "potassium carbonate", "palladium on carbon", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ { "Step 1": "Protection of the amine group by reacting tert-butyl carbamate with 4-hydroxyhexanoic acid in the presence of potassium carbonate to yield 4-{[(tert-butoxy)carbonyl]amino}hexanoic acid." }, { "Step 2": "Formation of the oxepane ring by reacting 1,4-dibromobutane with 4-{[(tert-butoxy)carbonyl]amino}hexanoic acid in the presence of palladium on carbon and methanol to yield 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid." }, { "Step 3": "Deprotection of the amine group by reacting 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid with hydrochloric acid in diethyl ether, followed by neutralization with sodium hydroxide and extraction with water to yield the final product." } ] } | |
CAS-Nummer |
1498717-02-4 |
Molekularformel |
C12H21NO5 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxepane-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(9(14)15)5-4-7-17-8-6-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
KPKYXJKQRFZCFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCCOCC1)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.